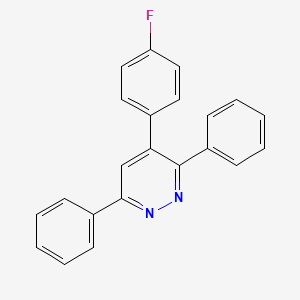

4-(4-Fluorophenyl)-3,6-diphenylpyridazine

Description

Broad Context of Pyridazine (B1198779) Heterocycles in Advanced Chemical Research

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, is a foundational structure in a vast array of chemical research fields. The inherent asymmetry and electronic properties of the pyridazine ring make it a versatile scaffold for the development of new pharmaceuticals, agrochemicals, and functional materials. In medicinal chemistry, pyridazine derivatives have been investigated for a wide range of biological activities, including as antihypertensive, analgesic, and antimicrobial agents. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a crucial interaction for the binding of drug molecules to biological targets.

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into organic molecules, particularly in aromatic systems, is a widely used strategy in modern drug design and materials science. The high electronegativity and small size of the fluorine atom can profoundly alter the physicochemical properties of a molecule. Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule in the body, leading to a longer duration of action for a drug.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug.

Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Altered Electronic Properties: Fluorine's strong electron-withdrawing nature can influence the electronic distribution within a molecule, affecting its reactivity and interaction with other molecules.

Research Landscape of 4-(4-Fluorophenyl)-3,6-diphenylpyridazine and Representative Analogues

A thorough search of the scientific literature and chemical databases for "this compound," identified by its Chemical Abstracts Service (CAS) Registry Number 838814-77-0 , yields very limited information. While the compound is listed in several chemical supplier catalogs, there are no published research articles detailing its synthesis, characterization, or any investigation of its chemical, physical, or biological properties.

The table below summarizes the basic information available for this compound, which is largely predictive and not based on experimental data.

| Property | Value | Source |

| CAS Number | 838814-77-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₂₂H₁₅FN₂ | Chemical Supplier Catalogs |

| Molecular Weight | 326.37 g/mol | Chemical Supplier Catalogs |

| Predicted Boiling Point | 509.0 ± 38.0 °C | Chemical Supplier Catalogs chemicalbook.com |

| Predicted Density | 1.182 ± 0.06 g/cm³ | Chemical Supplier Catalogs chemicalbook.com |

| Predicted pKa | 1.63 ± 0.10 | Chemical Supplier Catalogs chemicalbook.com |

The lack of dedicated research on this compound is significant. While numerous studies have been conducted on other fluorinated pyridazine derivatives and various substituted diarylpyridazines, this specific analog remains an unexplored area of chemical space. Research on analogous compounds suggests that it could be synthesized through established methods for pyridazine ring formation, such as the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or through cycloaddition reactions.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-3,6-diphenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2/c23-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)24-25-22(20)18-9-5-2-6-10-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBWRWHAKUGAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 4 Fluorophenyl 3,6 Diphenylpyridazine Systems

Photoredox Catalysis and Radical Chemistry in Pyridazine (B1198779) Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions, often proceeding through radical intermediates. researchgate.netresearchgate.net The electron-deficient nature of the pyridazine ring makes it a suitable substrate for transformations initiated by single-electron transfer (SET). The aryl substituents in 4-(4-Fluorophenyl)-3,6-diphenylpyridazine play a crucial role in tuning the molecule's redox potential and influencing the stability of radical intermediates, thereby dictating the course of photocatalytic reactions.

Single-electron transfer is a fundamental step in many photoredox catalytic cycles, leading to the formation of radical ions that can engage in subsequent chemical transformations. acs.orgrsc.org Pyridazine systems, akin to other electron-poor nitrogen heterocycles like pyridine (B92270), can act as electron acceptors. researchgate.netnih.gov In a typical photocatalytic cycle, a photoexcited catalyst can reduce the pyridazine substrate to form a radical anion.

The substituents on the pyridazine ring significantly influence its reduction potential. For this compound, the electron-withdrawing nature of the pyridazine core is further enhanced by the inductive effect of the fluorine atom on the 4-phenyl group. This would theoretically make the molecule more susceptible to reduction via SET compared to a non-fluorinated analogue. Once formed, the resulting radical anion's stability and subsequent reaction pathway are dictated by the delocalization of the unpaired electron across the pyridazine and appended aryl rings. Intramolecular electron transfer processes, similar to those observed in other donor-acceptor systems, could also play a role in the photochemistry of such substituted pyridazines. nih.gov

Dual and multicomponent catalytic systems enable the construction of complex molecular architectures from simple precursors in a single operation, offering high atom and step economy. researchgate.netacsgcipr.org Such strategies have been applied to the synthesis of various heterocyclic compounds, including pyrazoles and imidazo[1,2-b]pyridazines. beilstein-journals.orgresearchgate.net

In the context of this compound, a multicomponent reaction could conceivably be employed for its synthesis, for instance, by combining a 1,4-dicarbonyl compound precursor, hydrazine (B178648), and an appropriate aryl building block under conditions that facilitate sequential condensation and cyclization. Furthermore, dual catalytic systems, often combining photoredox catalysis with another catalytic cycle (e.g., transition metal catalysis), could be used for the functionalization of the pre-formed pyridazine ring. researchgate.net For example, a photoredox catalyst could generate an aryl radical from a suitable precursor, which then adds to the pyridazine ring in a process mediated by a second catalyst.

Table 1: Hypothetical Dual Catalytic System for Arylation of a Pyridazine Core

| Component | Role | Example |

| Photocatalyst | Absorbs light, initiates SET | Ru(bpy)₃²⁺ or Ir(ppy)₃ |

| Substrate | Pyridazine derivative | This compound |

| Coupling Partner | Radical precursor | Aryl diazonium salt or aryl halide |

| Second Catalyst | Mediates C-C bond formation | Nickel or Palladium complex |

| Reductant/Oxidant | Regenerates catalyst state | Amine (reductant) or persulfate (oxidant) |

The electronic properties of heterocyclic systems can be finely tuned by the strategic placement of substituents, which in turn affects their redox potentials and reactivity. mdpi.com This principle is well-established in coordination chemistry, where modifying ligands on a metal center alters its electrochemical properties. acs.orgacs.orgresearchgate.netmdpi.com The same concepts apply to the pyridazine ring itself, where the aryl groups act as "ligands" modifying the core.

The redox potential of this compound is a composite of the contributions from the pyridazine nucleus and its three aryl substituents. The phenyl groups at positions 3 and 6 and the 4-fluorophenyl group at position 4 influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing fluorine atom lowers the LUMO energy, making the molecule easier to reduce. This tuning is critical for designing selective photocatalytic reactions, as the substrate's redox potential must be matched with that of the chosen photocatalyst for efficient electron transfer.

Table 2: Electronic Influence of Substituents on the Pyridazine Ring

| Substituent | Position | Primary Electronic Effect | Expected Impact on Reduction Potential |

| Phenyl | 3 | -I (inductive), +M (mesomeric) | Slight increase (harder to reduce) |

| 4-Fluorophenyl | 4 | -I (strong), +M (weak) | Significant decrease (easier to reduce) |

| Phenyl | 6 | -I (inductive), +M (mesomeric) | Slight increase (harder to reduce) |

Electrophilicity and Intrinsic Reactivity of Pyridazine Derivatives

Pyridazines are classified as π-electron deficient heteroaromatics due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. liberty.edu This makes the pyridazine nucleus generally unreactive toward electrophilic aromatic substitution, as the ring is deactivated. researchgate.net Any such reaction would likely require harsh conditions and would be expected to occur at the carbon atoms least deactivated by the nitrogens (C4 and C5).

However, the electron deficiency imparts a degree of electrophilicity to the ring carbons, making them susceptible to attack by strong nucleophiles. The intrinsic reactivity of this compound is therefore dominated by the electron-poor nature of the central ring, which acts as an electron sink. This characteristic is fundamental to its behavior in both thermal and photochemical reactions.

Influence of Substituents on Pyridazine Reaction Pathways and Selectivity

Substituents are paramount in directing the regioselectivity and dictating the reaction pathways in heterocyclic chemistry. In this compound, the three aryl groups have profound steric and electronic effects.

Steric Effects : The bulky phenyl groups at positions 3 and 6 sterically hinder the adjacent nitrogen atoms and the C4/C5 positions of the pyridazine ring. This steric crowding can influence the approach of reagents, potentially directing reactions to less hindered sites or affecting the conformation of the molecule and its transition states. For example, any functionalization attempt at the C5 position would be significantly impeded by the flanking phenyl and 4-fluorophenyl groups. This steric hindrance can be a tool for achieving selectivity in reactions where multiple sites are electronically viable.

Theoretical and Computational Chemistry Studies on 4 4 Fluorophenyl 3,6 Diphenylpyridazine Systems

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, including atoms and molecules. researchgate.net It has become a primary tool in computational chemistry for calculating molecular properties by modeling the electron density. researchgate.netresearchgate.net For 4-(4-fluorophenyl)-3,6-diphenylpyridazine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and elucidate its electronic characteristics. researchgate.netscienceopen.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scienceopen.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Temozolomide (Neutral) | -6.91 | -2.51 | 4.40 | DFT/B3LYP/6-311G(d) aimspress.com |

| Aryl-Substituted Pyrazole | -5.43 | -1.33 | 4.10 | DFT-B3LYP-6-31G(d) icm.edu.pl |

| Substituted Triazine (OTrPhCz) | -5.83 | -2.88 | 2.95 | Experimental (CV) rsc.org |

| Substituted Triazole | -5.99 | -1.97 | 4.02 | DFT nih.gov |

The distribution of electron density within a molecule is fundamental to its chemical properties. DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are valuable for predicting reactive sites for both electrophilic and nucleophilic attacks. malayajournal.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine (B1198779) ring and the fluorine atom are expected to be regions of high electron density (negative potential), making them potential sites for hydrogen bonding or coordination.

Conformational Analysis and Energy Landscapes

The rotation around the C-C single bonds connecting the phenyl and fluorophenyl groups to the pyridazine core is not free. It is hindered by steric repulsion between adjacent atoms and influenced by electronic effects. The energy required to overcome this hindrance is the rotational energy barrier. biomedres.us The preferred orientation is defined by the torsion (or dihedral) angle.

Computational studies on biphenyl (B1667301) and related substituted systems show that steric effects are a primary determinant of these angles and barriers. semanticscholar.org For this compound, the phenyl rings will likely be twisted out of the plane of the pyridazine ring to minimize steric clash. DFT calculations can map the potential energy surface as a function of the torsion angles, revealing the energy minima corresponding to stable conformers and the transition states corresponding to rotational energy barriers. biomedres.usresearchgate.net

| Molecular System | Torsion Angle (°) | Rotational Barrier (kcal/mol) | Note |

|---|---|---|---|

| Biphenyl | ~45 | ~2.0 (at 0°) / ~1.6 (at 90°) | Gas-phase experimental estimate biomedres.us |

| 2,2'-Difluoro Biphenyl | 57.9 and 128.9 | - | Double energy minimum calculated semanticscholar.org |

| 2,2'-Dimethyl Biphenyl | - | ~15 | High barrier due to steric hindrance researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical methods like DFT are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve. sciepub.com For this compound, an MD simulation could be used to study its flexibility, conformational transitions, and interactions with a solvent or a biological target like a protein. The simulation can reveal which torsion angles are most flexible and how the different rings move relative to one another, providing a more realistic picture of the molecule's behavior in a condensed phase. sciepub.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models are built by calculating a set of molecular descriptors (numerical values that encode structural information) for a series of related compounds and then using statistical methods to find a mathematical equation that predicts a property of interest.

For a class of compounds including this compound derivatives, a QSPR study could be developed to predict properties like solubility, melting point, or even anticancer activity. nih.gov The process involves calculating electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors, and topological descriptors. By building a predictive model, researchers can virtually screen new, unsynthesized derivatives to identify candidates with desired properties, thereby accelerating the discovery process.

Correlation of Electronic Parameters with Molecular Characteristics

For instance, in a study of phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) substituted pyridazines, Density Functional Theory (DFT) calculations have shown that the distribution of HOMO and LUMO levels is highly dependent on the nature of the substituent groups. mdpi.com The HOMO is typically located on the electron-donating fragments, while the LUMO resides on the electron-accepting pyridazine core. mdpi.com This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics upon photoexcitation. mdpi.com

The introduction of a 4-fluorophenyl group at the 4-position of the 3,6-diphenylpyridazine (B189494) core is expected to influence the electronic properties significantly. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through an inductive effect, which would likely stabilize the LUMO energy level. The phenyl groups at the 3 and 6 positions contribute to the extended π-conjugation of the system.

Computational studies on analogous aromatic heterocyclic compounds demonstrate that such substitutions can fine-tune the HOMO-LUMO gap, which in turn affects the optical and electronic properties of the molecule. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and a red-shift in the absorption and emission spectra.

To illustrate the typical range of these electronic parameters in related compounds, the following interactive data table presents calculated values for various substituted pyridazine and related heterocyclic systems. While specific data for this compound is not available in the cited literature, these values provide a valuable comparative framework.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Phenoxazinyl disubstituted pyridazine | -5.38 | -2.25 | 3.13 | mdpi.com |

| 9,9-dimethyl-9,10-dihydroacridine substituted pyridazine | -5.42 | -2.23 | 3.19 | mdpi.com |

| Generic Pyridazine | -7.01 | -0.67 | 6.34 | researchgate.net |

| Generic Pyridine (B92270) | -6.67 | -0.51 | 6.16 | researchgate.net |

Theoretical Prediction of Reactivity Trends

The electronic parameters derived from computational studies are instrumental in predicting the reactivity of this compound. Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. A larger energy gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is given by ω = μ2 / (2η).

The molecular electrostatic potential (MEP) is another powerful tool for predicting reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridazine derivatives, the nitrogen atoms of the pyridazine ring are typically the most electron-rich sites, making them susceptible to electrophilic attack and coordination with metal ions. researchgate.net The regions of positive potential, often located around the hydrogen atoms of the phenyl rings, are prone to nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the 4-phenyl group is expected to create a region of lower electron density on that part of the molecule.

The following table presents a hypothetical set of reactivity descriptors for this compound based on trends observed in similar molecules.

| Reactivity Descriptor | Predicted Trend/Value | Implication |

|---|---|---|

| Chemical Hardness (η) | Moderately high | Good chemical stability |

| Chemical Potential (μ) | Negative | Stable molecule, does not readily donate electrons |

| Global Electrophilicity Index (ω) | Moderate | Can act as an electrophile in certain reactions |

| Most Nucleophilic Site | Pyridazine Nitrogen Atoms | Prone to protonation and coordination with electrophiles |

| Most Electrophilic Site | Carbon atoms of the 4-fluorophenyl ring | Susceptible to nucleophilic attack |

Energy Decomposition Analysis for Reaction Energetics

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, orbital interactions (covalent bonding), and dispersion forces. rsc.org This analysis provides a deeper understanding of the nature of chemical bonds and intermolecular interactions.

While a specific EDA for this compound is not available in the reviewed literature, studies on related pyridazine and pyridine complexes can provide valuable insights. For example, EDA has been employed to study the interactions between pyridazine isomers and metal cations, revealing the nature of the coordination bonds. researchgate.net In such complexes, the interaction energy is typically dominated by electrostatic and orbital interaction terms, indicating a significant covalent character in the metal-ligand bond.

A hypothetical EDA for the interaction of this compound with a metal cation (M+) is presented in the table below, based on typical values for similar nitrogen-containing heterocyclic ligands.

| Energy Component | Hypothetical Value (kcal/mol) | Description |

|---|---|---|

| Interaction Energy (ΔEint) | -50.0 | Total stabilizing interaction energy |

| Pauli Repulsion (ΔEPauli) | +80.0 | Destabilizing repulsion between electron clouds |

| Electrostatic Interaction (ΔEelstat) | -90.0 | Stabilizing classical electrostatic attraction |

| Orbital Interaction (ΔEorb) | -40.0 | Stabilizing covalent interaction from orbital mixing |

Surface Interaction Studies and Adsorption Phenomena (Theoretical Aspects)

The study of how molecules interact with surfaces is crucial for applications in catalysis, sensors, and molecular electronics. Theoretical studies on the adsorption of nitrogen-containing heterocycles, such as pyridines and pyridazines, on various surfaces provide insights into the nature and strength of these interactions.

Computational studies on the adsorption of 3,6-bis(pyridin-2-yl)pyridazine on a model surface, analyzed through Hirshfeld surface analysis, have shown that the dominant intermolecular interactions are hydrogen bonding and van der Waals forces. nih.gov The total interaction energy can be decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components, with dispersion forces often playing a significant role. nih.gov

For the adsorption of this compound on a surface, several interaction modes are possible. The molecule could adsorb in a planar orientation, maximizing π-π stacking interactions between its aromatic rings and the surface. Alternatively, it could adsorb in a tilted or perpendicular orientation, with the nitrogen atoms of the pyridazine ring interacting directly with surface sites. The presence of the polar C-F bond could also influence the adsorption geometry and energy.

Theoretical studies of pyridine adsorption on metal surfaces indicate that the adsorption energy and preferred binding site are highly dependent on the nature of the metal. jchemlett.com Similarly, adsorption on carbon-based surfaces like graphene is primarily governed by van der Waals interactions.

The following table summarizes the key theoretical aspects of the surface interaction of a molecule like this compound.

| Interaction Aspect | Theoretical Consideration | Expected Outcome |

|---|---|---|

| Adsorption Geometry | Planar vs. Tilted/Perpendicular | Dependent on surface type and intermolecular forces |

| Dominant Interaction Forces | π-π stacking, van der Waals, electrostatic | Dispersion forces likely significant, especially on non-polar surfaces |

| Role of Nitrogen Atoms | Coordination with surface active sites | Potential for chemisorption on reactive surfaces |

| Influence of Fluorine Atom | Modification of surface electrostatic potential | May influence adsorption orientation and strength |

Advanced Applications and Functional Materials Science of Pyridazine Derivatives

Supramolecular Chemistry and Self-Assembly

There is no documented research on the involvement of 4-(4-Fluorophenyl)-3,6-diphenylpyridazine in supramolecular structures or self-assembly processes.

Hierarchical Self-Organization and Nanochannel Formation

No research data was found describing the hierarchical self-organization or the formation of nanochannels by this compound in the reviewed scientific literature.

Host-Guest Interactions and Molecular Recognition

Specific studies on the host-guest interactions and molecular recognition capabilities of this compound are not available in the reviewed scientific literature. The inherent electronic properties of the pyridazine (B1198779) ring suggest potential for such interactions, but experimental or computational data for this specific molecule were not identified. rsc.orgdigitellinc.com

Intermolecular Interactions and Crystal Packing Effects

A definitive crystal structure for this compound was not found in the public crystallographic databases searched. Therefore, a detailed analysis of its specific intermolecular interactions and crystal packing effects cannot be provided. Analysis of structurally similar compounds, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, reveals that crystal packing is often governed by a combination of C—H⋯π and other weak van der Waals interactions, with the various aromatic rings adopting non-coplanar orientations. nih.govnih.gov However, without specific data for this compound, its precise solid-state arrangement remains uncharacterized.

Contributions to General Material Science

The unique combination of a pyridazine core, multiple phenyl rings, and a fluorine substituent gives this compound inherent properties that are of significant interest in materials science. The incorporation of fluorine into organic molecules is a well-established strategy for modifying and enhancing material properties. numberanalytics.com

Fluorinated Pyridazines in High-Performance Materials

Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart significant advantages to materials incorporating them. numberanalytics.com The presence of the 4-fluorophenyl group in this compound is expected to confer enhanced thermal stability, chemical inertness, and specific optical and electrical properties compared to its non-fluorinated counterpart. numberanalytics.com

Fluorination can lead to the following property enhancements in materials:

Thermal Stability : The high bond energy of the C-F bond often increases the thermal stability of materials, making them suitable for applications requiring resistance to high temperatures. numberanalytics.com

Chemical Resistance : Fluorinated compounds are typically more resistant to chemical attack and oxidation, leading to more durable materials for use in harsh environments. numberanalytics.com

Modified Electronic Properties : The electron-withdrawing nature of fluorine can significantly alter the electronic landscape of the molecule. This can influence properties such as dipole moment, electron affinity, and ionization potential, which are crucial for applications in electronics and optoelectronics. digitellinc.com

Hydrophobicity : The introduction of fluorine often increases the hydrophobicity of a material, a desirable trait for creating water-repellent surfaces and moisture-resistant dielectrics.

The pyridazine ring itself contributes a significant dipole moment and hydrogen bond accepting capabilities, which can influence intermolecular interactions and solubility. digitellinc.com In the context of high-performance materials, fluorinated pyridazine derivatives are explored for their potential in creating advanced polymers, dielectrics, and functional organic materials where a combination of thermal stability, specific electronic characteristics, and processability is required. nih.govrsc.org

| Property Enhancement | Underlying Cause | Potential Application Area |

| Increased Thermal Stability | High C-F bond energy | Aerospace, high-temperature electronics |

| Enhanced Chemical Resistance | Inertness of C-F bond | Chemical processing, protective coatings |

| Low Dielectric Constant | Low polarizability of C-F bond | High-speed communication networks |

| Increased Hydrophobicity | Low surface energy of fluorinated groups | Moisture-resistant coatings, electronics |

Spectroscopic and Structural Characterization Methodologies for 4 4 Fluorophenyl 3,6 Diphenylpyridazine

X-ray Diffraction for Solid-State Structure and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. Furthermore, it elucidates the crystal packing arrangement, identifying intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the supramolecular architecture.

While specific crystallographic data for 4-(4-Fluorophenyl)-3,6-diphenylpyridazine is not publicly available, the data from a structurally analogous compound, 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, illustrates the type of information obtained from such an analysis. nih.gov

| Parameter | Value for Analogous Compound nih.gov |

|---|---|

| Chemical Formula | C₁₇H₁₂Cl₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0754 (6) |

| b (Å) | 6.0121 (3) |

| c (Å) | 18.9114 (9) |

| β (°) | 98.941 (2) |

| Volume (ų) | 1581.54 (13) |

| Z | 4 |

| Key Dihedral Angle (°) (Phenyl/Pyridazine) | 29.96 (2) |

| Key Dihedral Angle (°) (Dichlorophenyl/Pyridazine) | 82.38 (11) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton.

For this compound, the ¹H NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl and fluorophenyl rings would exhibit characteristic splitting patterns. Specifically, the protons on the 4-fluorophenyl group would appear as two doublets of doublets due to both H-H and H-F coupling. The single proton on the pyridazine (B1198779) ring would likely appear as a singlet.

The ¹³C NMR spectrum would show distinct signals for each chemically unique carbon atom. The presence of the fluorine atom would cause the signals for the carbons of the fluorophenyl ring to appear as doublets due to C-F coupling, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) depending on the number of bonds separating the carbon and fluorine atoms. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to definitively assign each proton and carbon signal. nih.gov

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridazine-H5 | ~7.8 - 8.2 | s |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.8 | m |

| Fluorophenyl-H (ortho to F) | ~7.0 - 7.3 | t (dd) |

| Fluorophenyl-H (meta to F) | ~7.5 - 7.9 | dd |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |

|---|---|---|

| Pyridazine C3, C6 | ~155 - 160 | s |

| Pyridazine C4 | ~135 - 140 | s |

| Pyridazine C5 | ~125 - 130 | s |

| Phenyl C (ipso, ortho, meta, para) | ~127 - 140 | s |

| Fluorophenyl C-F | ~160 - 165 | d, ¹JCF ≈ 250 Hz |

| Fluorophenyl C (ortho to F) | ~130 - 133 | d, ²JCF ≈ 8 Hz |

| Fluorophenyl C (meta to F) | ~115 - 117 | d, ³JCF ≈ 21 Hz |

| Fluorophenyl C (ipso) | ~133 - 136 | d, ⁴JCF ≈ 3 Hz |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridazine and phenyl rings would result in a complex pattern of sharp bands in the 1400-1650 cm⁻¹ region. The C-F stretching vibration, a key indicator of the fluorophenyl group, typically gives rise to a strong absorption band in the 1150-1250 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations would be observed in the fingerprint region (below 1000 cm⁻¹). nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C and C=N Stretch | 1400 - 1650 |

| C-F Stretch | 1150 - 1250 |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Using a technique like Electron Ionization (EI), a molecular ion (M⁺) is generated, which can then break apart into smaller, charged fragments.

For this compound (C₂₂H₁₅FN₂), the high-resolution mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight (362.1270 g/mol ). The fragmentation pattern provides a roadmap of the molecule's structure. libretexts.org Common fragmentation pathways for such aromatic systems involve the cleavage of bonds connecting the substituent rings to the central pyridazine core. researchgate.netmdpi.com

Expected fragmentation would include:

Loss of a hydrogen radical to give an [M-H]⁺ ion.

Loss of a phenyl radical (•C₆H₅) to yield a fragment at [M-77]⁺.

Loss of a fluorophenyl radical (•C₆H₄F) to yield a fragment at [M-95]⁺.

Cleavage of the pyridazine ring itself, which can lead to various smaller fragments.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₂₂H₁₅FN₂]⁺ | 362.13 |

| [M-H]⁺ | [C₂₂H₁₄FN₂]⁺ | 361.12 |

| [M-C₆H₅]⁺ | [C₁₆H₁₀FN₂]⁺ | 285.08 |

| [M-C₆H₄F]⁺ | [C₁₆H₁₁N₂]⁺ | 267.09 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.04 |

| [C₆H₅]⁺ | Phenyl cation | 77.04 |

Advanced Optical Spectroscopy for Photophysical Property Determination (e.g., Absorption, Emission, Quantum Yield)

Advanced optical spectroscopy techniques, such as UV-Visible absorption and fluorescence emission spectroscopy, are employed to investigate the electronic properties of molecules. These methods are crucial for understanding how the molecule interacts with light, which is particularly relevant for applications in optoelectronics and sensing. mdpi.com

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show intense absorption bands in the UV region (typically 250-400 nm), corresponding to π-π* electronic transitions within the extended conjugated aromatic system. researchgate.net

Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would typically be a near mirror image of the lowest energy absorption band, shifted to a longer wavelength (a phenomenon known as the Stokes shift). The position of the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process, are highly dependent on the molecular structure and the solvent environment. Pyridazine derivatives are known to be used in materials exhibiting thermally activated delayed fluorescence (TADF), a property that depends on a small energy gap between the lowest singlet and triplet excited states. frontiersin.orgnih.gov

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f |

|---|---|---|---|---|

| dPXZMePydz | 386 | 535 | 6490 | 0.109 |

| dDMACMePydz | 395 | 542 | 6250 | 0.310 |

| dCzMePydz | 367 | 575 | 9170 | 0.003 |

Concluding Remarks and Future Research Outlook

Emerging Trends in Fluorinated Pyridazine (B1198779) Synthesis

The synthesis of pyridazines and their fluorinated derivatives is moving towards more efficient, selective, and environmentally benign methodologies. A significant trend is the development of novel C-H fluorination techniques which allow for the direct introduction of fluorine atoms into heterocyclic systems. researchgate.net Methods using safe and commercially available reagents like silver(II) fluoride (B91410) are gaining traction, offering high selectivity for fluorination adjacent to the nitrogen atoms in diazine rings under ambient conditions. researchgate.net This approach circumvents the need for harsh conditions or pre-functionalized substrates, which has been a limitation of traditional methods.

Another key trend is the adoption of green chemistry principles, such as microwave-assisted synthesis and phase-transfer catalysis. nih.gov These techniques have been shown to dramatically reduce reaction times, decrease energy consumption, and minimize the use of solvents compared to conventional heating methods. nih.gov For instance, the synthesis of new pyridazine-fluorine derivatives has been successfully achieved with higher yields and shorter reaction times under microwave irradiation. nih.gov Furthermore, modern synthetic strategies like inverse electron demand Diels-Alder reactions and transition metal-catalyzed cyclizations are being employed to construct the pyridazine core with greater control over regioselectivity and functional group tolerance. organic-chemistry.org These advanced methods are crucial for accessing complex and highly functionalized fluorinated pyridazines for various applications.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyridazines

| Methodology | Advantages | Challenges |

| Direct C-H Fluorination | High atom economy, late-stage functionalization, mild conditions researchgate.net | Reagent cost, control of regioselectivity in complex molecules |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced solvent use, energy efficient nih.gov | Scale-up limitations, potential for localized overheating |

| Inverse Demand Diels-Alder | High regiocontrol, access to functionalized pyridazines organic-chemistry.org | Limited availability of substituted tetrazine precursors |

| Transition Metal Catalysis | High functional group tolerance, remarkable regioselectivity organic-chemistry.org | Catalyst cost and toxicity, optimization of reaction conditions |

Advanced Computational Design of Pyridazine-Based Functional Materials

Computational chemistry has become an indispensable tool for accelerating the discovery of new functional materials. In the realm of pyridazine research, methods like Density Functional Theory (DFT) are being extensively used to predict the electronic and physical properties of novel compounds before their synthesis. tandfonline.com This computational pre-screening allows researchers to identify promising candidates for applications such as organic semiconductors. rsc.org For example, evolutionary algorithms combined with crystal structure prediction can explore vast chemical spaces to find pyridazine-based molecules with desirable properties like low reorganization energies and high electron affinities, which are critical for efficient charge transport. rsc.org

Computational studies have successfully identified that incorporating pyridazine rings into π-conjugated systems is a promising strategy for developing high-performance organic electronic materials. rsc.org These in silico experiments can accurately predict properties such as heat of formation, density, and detonation performance for energetic materials derived from pyridazine scaffolds. tandfonline.com By modeling intermolecular interactions and crystal packing, computational methods guide the rational design of materials with targeted functionalities, thereby reducing the trial-and-error nature of traditional materials discovery and saving significant time and resources. tandfonline.comrsc.org

Exploration of Novel Reactivity Patterns for Pyridazine Scaffolds

The pyridazine ring is a versatile scaffold whose reactivity is being continuously explored to generate novel molecular architectures. The electron-deficient nature of the diazine ring influences its reactivity in various chemical transformations. Researchers are investigating cycloaddition reactions, such as the inverse Diels-Alder reaction, to construct fused pyridazine systems. mdpi.com These reactions provide efficient pathways to polycyclic heteroaromatics that are of interest in medicinal chemistry and materials science. mdpi.com

The functionalization of the pyridazine core through nucleophilic aromatic substitution (SNAr) is another area of active research. The presence of two adjacent nitrogen atoms activates the ring towards attack by nucleophiles, allowing for the introduction of a wide range of substituents. nih.govnih.gov For instance, chloro-substituted pyridazines serve as versatile intermediates that can react with various nucleophiles like hydrazines or amines to build more complex derivatives. nih.govresearchgate.net Furthermore, photochemical reactions of substituted pyridazines are being studied, revealing interesting ring-opening and rearrangement pathways that lead to diverse chemical structures not easily accessible through conventional thermal reactions. researchgate.net Understanding and harnessing these novel reactivity patterns are key to unlocking the full synthetic potential of the pyridazine scaffold. researchgate.net

Challenges and Opportunities in Pyridazine Research for Advanced Applications

Despite significant progress, challenges remain in pyridazine research. A primary challenge lies in achieving regioselective synthesis, particularly for polysubstituted pyridazines. Controlling the position of substituents on the pyridazine ring can be difficult, often leading to mixtures of isomers that require tedious separation. mdpi.com Furthermore, while computational methods are powerful, accurately predicting the properties of solid-state materials remains complex, and discrepancies between theoretical predictions and experimental results can arise.

However, the opportunities in this field are vast. The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net The ability of the pyridazine nitrogens to act as hydrogen bond acceptors makes them excellent pharmacophores for interacting with biological targets. nih.gov There is immense potential for designing novel pyridazine-based drugs targeting various diseases. acs.orgnih.gov In materials science, the unique electronic properties of pyridazines make them attractive building blocks for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and energetic materials. rsc.orgresearchgate.net The continued exploration of fluorinated pyridazines like 4-(4-Fluorophenyl)-3,6-diphenylpyridazine will undoubtedly lead to the development of advanced materials and therapeutics with novel functionalities and improved performance.

Q & A

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-3,6-diphenylpyridazine, and how can reaction yields be improved?

The synthesis typically involves multi-step procedures, including Suzuki-Miyaura cross-coupling to introduce fluorophenyl and phenyl groups onto the pyridazine core. Yield optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol), and temperature gradients. Purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures is critical for isolating high-purity product . Advanced techniques like microwave-assisted synthesis may reduce reaction times and improve efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can resolve aromatic proton environments (δ 7.0–8.5 ppm for fluorophenyl and pyridazine protons) .

- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) provides unambiguous confirmation of the planar pyridazine ring and dihedral angles between substituents. Disorder in fluorophenyl groups may require refinement with SHELXL .

- IR and HRMS : Validate functional groups (C-F stretch at ~1220 cm⁻¹) and molecular weight .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Begin with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) due to pyridazine derivatives’ known affinity for ATP-binding pockets. Use fluorescence polarization or SPR to quantify binding constants (Kd). For in vivo models, prioritize pharmacokinetic profiling (oral bioavailability, half-life) in rodents, with LC-MS/MS for plasma quantification .

Advanced Research Questions

Q. How should contradictory data on this compound’s biological activity be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations) or cell-line variability. Reproduce experiments across independent labs using standardized protocols (e.g., NIH/NCATS guidelines). Cross-validate with orthogonal methods: if kinase inhibition is disputed, use thermal shift assays or CRISPR-edited cell lines to confirm target engagement .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

Challenges include crystal twinning and disorder in phenyl/fluorophenyl substituents. Mitigate by growing crystals at low temperatures (100 K) and using non-polar solvents (hexane) for slow evaporation. For disordered regions, apply restraints in refinement software (Olex2 or SHELXLE) and validate with Hirshfeld surface analysis .

Q. What strategies are effective for structure-activity relationship (SAR) studies on pyridazine derivatives?

- Substituent variation : Replace fluorophenyl with electron-withdrawing groups (e.g., nitro) to assess electronic effects on bioactivity.

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors using datasets from PubChem or ChEMBL .

- Fragment-based design : Use X-ray co-crystal structures to identify key interactions (e.g., π-stacking with kinase residues) .

Q. How can mechanistic studies elucidate interactions between this compound and enzyme targets?

Employ surface plasmon resonance (SPR) for real-time binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding poses and stability .

Q. What methodologies assess the compound’s thermal stability for formulation development?

Thermogravimetric analysis (TGA) under nitrogen atmosphere quantifies decomposition temperatures. Pair with DSC to identify polymorphic transitions. Accelerated stability studies (40°C/75% RH for 3 months) predict shelf-life, with HPLC monitoring degradation products .

Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?

Fluorine’s electronegativity directs electrophilic substitution to the para position. Steric hindrance from 3,6-diphenyl groups limits functionalization at adjacent sites. Computational studies (DFT, Gaussian 09) can map electrostatic potentials and predict reactive sites .

Q. What theoretical frameworks guide the design of pyridazine-based inhibitors?

Leverage ligand efficiency metrics (e.g., Lipinski’s Rule of Five) and scaffold-hopping principles from known kinase inhibitors. Link empirical data to conceptual models like conformational selection or induced fit, validated by free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.